S-Butyrylthiocholine chloride
Overview
Description
S-Butyrylthiocholine chloride, also known as (2-(Butyrylthio)ethyl)trimethylammonium chloride, is a substrate used to assay butyrylcholinesterase (BuChE) inhibitory activity . It is a sulfur-containing analog of butyrylcholine .
Molecular Structure Analysis
The molecular formula of S-Butyrylthiocholine chloride is C9H20ClNOS, and its molecular weight is 225.78 .Physical And Chemical Properties Analysis
S-Butyrylthiocholine chloride is a white to beige powder . It is soluble in water at a concentration of 100 mg/mL .Scientific Research Applications
1. Paper-Based Sensor for Cholinesterase Activity Measurement
S-Butyrylthiocholine chloride has been used in the development of a paper-based sensor embedded in a 3D printing device. This device measures butyrylcholinesterase activity in serum samples using butyrylthiocholine as an enzymatic substrate. The sensor, modified with a Carbon Black and Prussian Blue nanocomposite, enables butyrylcholinesterase activity measurement at low applied potential. It demonstrates suitability for screening analysis of BChE activity, indicating its potential application in point-of-care diagnostics (Scordo et al., 2018).
2. Study of Phospholipid Bilayers in the Presence of Ionic Liquids
Research involving S-Butyrylthiocholine chloride includes its use in the study of phospholipid bilayers hydrated by ionic liquid/water solutions. The study explored the impact of ionic liquids on the structure and stability of biomembranes, which could have implications for understanding membrane interactions in biological systems (Benedetto et al., 2014).
3. Butyrylcholinesterase Activity Assay
S-Butyrylthiocholine chloride is instrumental in validating the butyrylcholinesterase (BChE) activity assay. This assay is crucial in clinical chemistry as a diagnostic marker for intoxication with pesticides and nerve agents. It also aids in the characterization of cholinesterases and their inhibitors (Jońca et al., 2015).
4. Characterization of Rat Butyrylcholinesterase
S-Butyrylthiocholine chloride has been used in studies characterizing rat butyrylcholinesterase, an enzyme sensitive to certain pesticides. This research enhances understanding of the enzyme's properties and its differences from human BChE, which is significant for toxicological studies (Boeck et al., 2002).
5. Inhibitory Effects on Human Plasma Cholinesterase
Investigations into the inhibitory effects of certain dyes on human plasma cholinesterase using S-Butyrylthiocholine as a substrate have been conducted. These studies provide insights into the enzyme's interaction with different compounds, which could inform drug development and toxicology (Küçükkılınç & Ozer, 2005).
6. Biomonitoring in Estuarine Fish
S-Butyrylthiocholine chloride is used in the characterization of cholinesterases in estuarine fish, aiding in biomonitoring studies to assess exposure to environmental contaminants. This application is crucial for ecological research and environmental protection efforts (Monteiro et al., 2005).
Safety And Hazards
The safety data sheet for S-Butyrylthiocholine chloride advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers S-Butyrylthiocholine chloride has been cited in various reputable papers, including publications in Nature, Cell Research, Molecular Cancer, Cancer Cell, Cell Host Microbe, and Ann Rheum Dis .
properties
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZLUZQWOCGCH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944630 | |
Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butyrylthiocholine chloride | |
CAS RN |
22026-63-7 | |
Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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